molecular formula C21H20N2O5S B6513125 N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide CAS No. 946369-57-9

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide

Cat. No.: B6513125
CAS No.: 946369-57-9
M. Wt: 412.5 g/mol
InChI Key: CPQJQDQEJZFXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Characterization N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide is a synthetic organic compound with the CAS Number 946369-57-9. It has a molecular formula of C 21 H 20 N 2 O 5 S and a molecular weight of 412.46 g/mol . Its structure combines a 1,2,3,4-tetrahydroquinoline core acylated by a furan-2-carbonyl group and a sulfonamide linkage to a 4-methoxybenzene ring. Research Applications and Potential This compound belongs to a class of N-sulfonamide-tetrahydroquinolines that are of significant interest in medicinal chemistry and epigenetic research. Compounds with this core structure have been identified as key scaffolds in the development of inhibitors for bromodomain-containing proteins (BCPs) . BCPs, such as TRIM24 and BRPF1, are epigenetic "reader" modules that recognize acetylated lysine marks on histones and are implicated in the regulation of gene expression and cancer progression . The structural features of this compound—particularly the sulfonamide linkage—are recognized as a viable strategy for developing potent and selective chemotypes that can interact with the lipophilic regions of these therapeutic targets . Furthermore, related N-sulfonamide-tetrahydroquinoline compounds have been developed as potent inverse agonists for targets like the Retinoic Acid Receptor-Related Orphan Receptor γt (RORγt), showing promise in preclinical models for the treatment of autoimmune conditions such as psoriasis . Usage and Handling This product is intended for non-human research applications only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle the compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O5S/c1-27-17-8-10-18(11-9-17)29(25,26)22-16-7-6-15-4-2-12-23(19(15)14-16)21(24)20-5-3-13-28-20/h3,5-11,13-14,22H,2,4,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQJQDQEJZFXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide is a complex organic compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Structural Overview

The compound features a furan-2-carbonyl group linked to a tetrahydroquinoline moiety and a sulfonamide group. This unique combination of structural elements contributes to its pharmacological properties. The molecular formula is C17H18N2O4SC_{17}H_{18}N_{2}O_{4}S, with a molecular weight of approximately 358.40 g/mol.

Anticancer Properties

Research indicates that this compound exhibits promising anticancer activity . Preliminary studies suggest that it induces apoptosis in various cancer cell lines through mechanisms involving the modulation of apoptotic pathways. For instance, the compound has been shown to downregulate anti-apoptotic proteins and activate pro-apoptotic factors, leading to increased cancer cell death.

Antimicrobial Effects

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against several bacterial strains. The sulfonamide moiety is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis. In vitro studies have reported effective inhibition of both gram-positive and gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in metabolic pathways critical for cell proliferation.
  • Receptor Modulation : The furan and tetrahydroquinoline components may interact with various receptors or proteins involved in signaling pathways related to cancer progression and microbial resistance.

Case Studies and Experimental Data

Recent studies have evaluated the compound's efficacy using various experimental models:

Study FocusMethodologyFindings
Anticancer ActivityCell viability assays on cancer cell linesInduction of apoptosis via caspase activation
Antimicrobial TestsDisk diffusion method against bacterial strainsSignificant inhibition zones observed
Molecular DockingSimulation studies to predict binding affinitiesHigh affinity for target enzymes

The results from these studies indicate that the compound holds significant potential as both an anticancer and antimicrobial agent.

Comparison with Similar Compounds

Core Modifications: Tetrahydroquinoline vs. Tetrahydroisoquinoline

  • N-(2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-4-methoxybenzenesulfonamide (): The isoquinoline core differs in ring fusion (benzene fused to the pyridine at the 2-position vs. 1-position in quinoline). The molecular weight (412.5 g/mol) is lower than the tetrahydroquinoline analog (440.5 g/mol), which may influence pharmacokinetics .

Acyl Group Variations: Furan vs. Thiophene vs. Morpholine

  • 4-Fluoro-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide (): Replacing furan with thiophene increases electron density due to sulfur’s larger atomic size and polarizability. This compound exhibits a logP of 4.31, suggesting higher lipophilicity compared to the methoxy-substituted analog, which may enhance membrane permeability but reduce aqueous solubility .

Sulfonamide Substituent Effects

  • 4-Methoxy vs. 4-Fluoro vs. 2-Methoxy-4,5-dimethyl :
    • The 4-methoxy group () enhances electron-donating effects, improving hydrogen-bonding capacity compared to the electron-withdrawing 4-fluoro group ().
    • The 2-methoxy-4,5-dimethylbenzenesulfonamide variant () introduces steric hindrance, which may reduce binding affinity but increase metabolic stability .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Thiophene Analog Isoquinoline Analog
Molecular Weight 440.5 g/mol 416.49 g/mol 412.5 g/mol
logP ~3.8 (estimated) 4.31 ~4.0 (estimated)
Hydrogen Bond Acceptors 6 6 5
Polar Surface Area ~57 Ų 57.22 Ų ~55 Ų

The target compound’s 4-methoxy group likely reduces logP compared to the thiophene analog, balancing lipophilicity and solubility. Its higher molecular weight may require formulation strategies to enhance bioavailability.

Preparation Methods

Synthesis of Tetrahydroquinoline Intermediate

The tetrahydroquinoline scaffold is typically synthesized via:

  • Borsche-Drechsel cyclization : Cyclization of β-arylamino ketones under acidic conditions.

  • Pictet-Spengler reaction : Condensation of tryptamine analogs with carbonyl compounds.

For the 7-amino-tetrahydroquinoline derivative, regioselective nitration followed by reduction is employed to position the amine group at the 7th position.

Classical Sulfonamide Formation via Amine-Sulfonyl Chloride Coupling

Reaction Mechanism

The sulfonamide bond is formed through nucleophilic substitution between the tetrahydroquinoline amine and 4-methoxybenzenesulfonyl chloride (Fig. 1):
R-NH2+Ar-SO2ClR-NH-SO2-Ar+HCl\text{R-NH}_2 + \text{Ar-SO}_2\text{Cl} \rightarrow \text{R-NH-SO}_2\text{-Ar} + \text{HCl}
Conditions :

  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base : Triethylamine (TEA) or pyridine to neutralize HCl.

Table 1: Optimization of Sulfonylation Conditions

ParameterCondition 1Condition 2Condition 3
SolventDCMTHFSolvent-free
BaseTEAPyridineZnO nanoparticles
Temperature (°C)250–560
Yield (%)787295
Catalyst Reusability5 cycles
Data compiled from.

Stepwise Protocol

  • Step 1 : Dissolve 7-amino-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinoline (1 eq) in DCM.

  • Step 2 : Add 4-methoxybenzenesulfonyl chloride (1.2 eq) and TEA (2 eq) dropwise at 0°C.

  • Step 3 : Stir at room temperature for 12 hours.

  • Step 4 : Quench with ice-water, extract with DCM, and purify via column chromatography.

Yield : 78–95% depending on catalyst and solvent.

Chlorosulfonation-Amination Sequential Approach

Chlorosulfonation of 4-Methoxybenzene

This two-step method involves:

  • Chlorosulfonation : React 4-methoxybenzene with chlorosulfonic acid:
    Ar-H+ClSO3HAr-SO2Cl+H2O\text{Ar-H} + \text{ClSO}_3\text{H} \rightarrow \text{Ar-SO}_2\text{Cl} + \text{H}_2\text{O}
    Conditions :

    • Temperature: −30°C to 25°C in DCM.

    • Quenching: Ice-cold ammonia solution to isolate sulfonyl chloride.

  • Amination : Couple the sulfonyl chloride with the tetrahydroquinoline amine as in Section 2.

Table 2: Comparative Analysis of Chlorosulfonation Methods

ParameterMethod AMethod B
Chlorosulfonic Acid (eq)1.52.0
Reaction Time (h)24
Purity (%)9288
Yield (%)8075
Data from.

Catalytic Enhancements and Green Chemistry

ZnO Nanoparticle-Catalyzed Synthesis

Solvent-free synthesis using ZnO nanoparticles (10 mol%) achieves 95% yield in 4 hours at 60°C. Advantages include:

  • Reusability : Catalyst retained activity for 5 cycles.

  • Eco-friendliness : Eliminates volatile organic solvents.

Microwave-Assisted Synthesis

Microwave irradiation (100 W, 80°C) reduces reaction time to 30 minutes but yields 65% due to side reactions.

Analytical Characterization

Spectroscopic Confirmation

  • NMR :

    • ¹H NMR (CDCl₃) : δ 8.21 (s, 1H, SO₂NH), 7.82–6.75 (m, aromatic H).

    • ¹³C NMR : 165.2 ppm (C=O), 114–160 ppm (aromatic C).

  • HRMS : m/z calc. for C₂₂H₂₁N₂O₅S: 433.12; found: 433.11.

Purity Assessment

  • HPLC : >99% purity (C18 column, 70:30 acetonitrile/water).

Comparative Evaluation of Synthetic Routes

Table 3: Method Comparison for Industrial Scalability

MethodYield (%)CostEnvironmental ImpactScalability
Classical Sulfonylation78LowModerateHigh
Chlorosulfonation80MediumHighModerate
ZnO Nanoparticle95HighLowHigh
Synthesis cost includes reagents and catalyst recovery .

Q & A

Basic: What are the optimal synthetic routes for N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-4-methoxybenzene-1-sulfonamide?

Methodological Answer:
The synthesis typically involves sequential functionalization of the tetrahydroquinoline core. Key steps include:

  • Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the furan-2-carbonyl moiety .
  • Sulfonamide Formation : Reacting the amine group on the tetrahydroquinoline with 4-methoxybenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating the final product with >95% purity .

Advanced: How can reaction conditions be optimized to mitigate competing side reactions during sulfonamide formation?

Methodological Answer:
Competing acylation or over-sulfonation can be minimized by:

  • Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition to reduce exothermic side reactions .
  • Solvent Selection : Using anhydrous dichloromethane or THF to limit hydrolysis of sulfonyl chloride .
  • Stoichiometry : Employing a 1.1:1 molar ratio of sulfonyl chloride to amine to avoid excess reagent .
  • Monitoring : Real-time TLC (Rf = 0.3 in 30% EtOAc/hexane) to track reaction progression and halt at completion .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s structure?

Methodological Answer:

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy singlet at δ 3.8 ppm, furan carbonyl at δ 7.2–7.4 ppm) .
  • HRMS : High-resolution mass spectrometry for molecular ion validation (e.g., [M+H]+ at m/z 453.12) .
  • FTIR : Peaks at 1670 cm⁻¹ (sulfonamide S=O) and 1715 cm⁻¹ (furan carbonyl) .

Advanced: How can structural ambiguities (e.g., regiochemistry) be resolved using advanced analytical methods?

Methodological Answer:

  • X-ray Crystallography : Definitive confirmation of regiochemistry and stereochemistry via single-crystal analysis .
  • 2D NMR (COSY, NOESY) : Correlating proton-proton proximities to resolve overlapping signals in the tetrahydroquinoline core .
  • DFT Calculations : Comparing computed vs. experimental NMR shifts to validate substituent positions .

Basic: What in vitro assays are suitable for initial screening of biological activity?

Methodological Answer:

  • Enzyme Inhibition : Fluorescence-based assays (e.g., bacterial dihydrofolate reductase or kinase targets) at 10 µM .
  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HepG2, MCF-7) with IC50 determination .
  • Antimicrobial Screening : Broth microdilution against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced: How can target engagement be validated in complex biological systems?

Methodological Answer:

  • SPR/BLI : Surface plasmon resonance or bio-layer interferometry to measure binding kinetics (KD, kon/koff) with purified enzymes .
  • Cellular Thermal Shift Assay (CETSA) : Detect target stabilization in lysates after compound treatment .
  • CRISPR Knockout : Compare activity in wild-type vs. target gene-knockout cell lines to confirm specificity .

Basic: What computational tools aid in predicting this compound’s physicochemical properties?

Methodological Answer:

  • LogP/D Solubility : Use MarvinSketch or ACD/Labs to estimate logP (~2.8) and aqueous solubility (<10 µM) .
  • ADMET Prediction : SwissADME or pkCSM for bioavailability, CYP inhibition, and hERG liability screening .

Advanced: How can molecular dynamics simulations elucidate binding modes with biological targets?

Methodological Answer:

  • Docking (AutoDock Vina) : Initial pose prediction in enzyme active sites (e.g., COX-2 or DHFR) .
  • MD Simulations (GROMACS) : 100-ns trajectories to assess stability of ligand-receptor complexes (RMSD < 2 Å) .
  • MM-PBSA : Calculate binding free energy contributions (ΔGbind) to prioritize analogs .

Basic: How do substituents (e.g., methoxy vs. methyl) impact solubility and potency?

Methodological Answer:

  • Solubility : Methoxy groups enhance aqueous solubility via hydrogen bonding (4-methoxy improves solubility by ~20% vs. methyl) .
  • Potency : Electron-withdrawing groups (e.g., fluoro) increase enzyme inhibition (IC50 reduction by 1.5–2×) .
Substituent LogP Aqueous Solubility (µM) IC50 (DHFR, nM)
4-Methoxy2.88.5120
4-Methyl3.15.2180
4-Fluoro2.96.790

Advanced: What strategies address metabolic instability in preclinical development?

Methodological Answer:

  • Metabolite Identification : LC-MS/MS to detect oxidative (e.g., furan ring hydroxylation) or hydrolytic degradation .
  • Structural Modifications : Replace labile groups (e.g., methoxy → trifluoromethoxy) to block CYP450 metabolism .
  • Prodrug Design : Esterification of sulfonamide to enhance permeability and delay hydrolysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.